molecular formula C22H23ClN2O3S2 B11583549 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11583549
M. Wt: 463.0 g/mol
InChI Key: SWMWEYGZEYUWOL-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C22H23ClN2O3S2 and a molecular weight of 463.013 g/mol . This compound is notable for its unique structure, which includes a benzothiophene core, a dimethylamino benzyl group, and a dioxidotetrahydrothiophenyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Benzyl Group: This step involves nucleophilic substitution reactions where the benzyl group is introduced.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This can be done through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA, while the dimethylamino benzyl group can interact with protein active sites. The dioxidotetrahydrothiophenyl moiety can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide: Similar in structure but with variations in functional groups.

    N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide: Lacks the chloro group.

    3-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl moiety.

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23ClN2O3S2

Molecular Weight

463.0 g/mol

IUPAC Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3S2/c1-24(2)16-9-7-15(8-10-16)13-25(17-11-12-30(27,28)14-17)22(26)21-20(23)18-5-3-4-6-19(18)29-21/h3-10,17H,11-14H2,1-2H3

InChI Key

SWMWEYGZEYUWOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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